Hexane, 1-(ethylthio)-
Description
Significance of Thioether Functional Groups in Organic Chemistry
The thioether functional group is a cornerstone in the field of organic chemistry. ontosight.aifiveable.me Unlike their oxygen-containing counterparts, ethers, thioethers possess distinct properties stemming from the lower electronegativity and greater polarizability of the sulfur atom. libretexts.orgmasterorganicchemistry.com This results in thioethers generally being less volatile and having higher melting points than ethers of similar molecular weight. libretexts.org
Thioethers are integral to various biological systems. For instance, the amino acid methionine contains a thioether linkage, which is fundamental to protein synthesis and other cellular functions. fiveable.me Furthermore, thioether groups are found in important cofactors like lipoic acid, which participates in crucial enzymatic reactions. ontosight.ai The presence of the sulfur atom allows for a range of oxidation states, enabling thioethers to be oxidized to sulfoxides and subsequently to sulfones, each with distinct chemical properties and applications. ontosight.ai
Role of Thioethers as Versatile Synthetic Intermediates
Thioethers are highly valued as versatile intermediates in organic synthesis. fiveable.mearkat-usa.org Their synthesis can be achieved through several methods, with common approaches including the reaction of an alkyl halide with a thiol in the presence of a base or with sodium sulfide (B99878). ontosight.aifiveable.me The development of novel synthetic methodologies to form thioethers, including transition-metal-catalyzed cross-coupling reactions, continues to be an active area of research to create more efficient and selective pathways. thieme-connect.comrsc.org
The utility of thioethers as synthetic intermediates lies in their ability to be transformed into other functional groups. uni-goettingen.de For example, the oxidation of thioethers to sulfoxides and sulfones provides access to a different class of compounds with applications in medicinal chemistry and materials science. ontosight.aifiveable.me Furthermore, thioethers themselves can act as directing groups in transition-metal-catalyzed reactions, facilitating the functionalization of C-H bonds. uni-goettingen.de They are also used in the synthesis of polymers and have been investigated for their potential as corrosion inhibitors. ontosight.ai
Contextualization of 1-(Ethylthio)hexane within Thioether Chemistry Research
Hexane (B92381), 1-(ethylthio)-, also known as ethyl hexyl sulfide, is an example of a simple, unsymmetrical alkyl thioether. Its structure, consisting of an ethyl group and a hexyl group attached to a sulfur atom, makes it a model compound for studying the fundamental properties and reactions of thioethers. Research on compounds like 1-(ethylthio)hexane contributes to the broader understanding of thioether chemistry, including their synthesis, reactivity, and physical characteristics. While not as complex as many thioethers found in pharmaceuticals or advanced materials, the study of simpler alkyl thioethers provides foundational knowledge for developing more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-6-7-8-9-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVUJBCOCITTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334963 | |
| Record name | Hexane, 1-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-44-6 | |
| Record name | 1-(Ethylthio)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7309-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 1 Ethylthio Hexane
Mechanistic Investigations of C-S Bond Forming Reactions
The formation of the carbon-sulfur bond in molecules like 1-(ethylthio)hexane can proceed through several mechanistic pathways. These include radical processes, transition-metal-catalyzed cycles, and reactions involving various intermediates.
Radical reactions offer a powerful method for the formation of C-S bonds. These reactions typically involve the generation of a thiyl radical (RS•) which can then react with a suitable carbon-centered radical or an unsaturated system. While specific studies on the radical-mediated synthesis of 1-(ethylthio)hexane are not extensively detailed in the reviewed literature, the general principles of radical thioether synthesis are well-established.
One common approach involves the anti-Markovnikov addition of a thiol to an alkene, a process often initiated by light or a radical initiator. In the context of 1-(ethylthio)hexane, this would involve the reaction of ethanethiol (B150549) with 1-hexene (B165129). The initiation step generates a thiyl radical from ethanethiol, which then adds to the terminal carbon of 1-hexene to form a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of ethanethiol, propagating the radical chain and forming the 1-(ethylthio)hexane product.
Table 1: Key Steps in the Radical-Mediated Synthesis of 1-(Ethylthio)hexane
| Step | Description |
| Initiation | Formation of an ethylthiyl radical (CH₃CH₂S•) from ethanethiol. |
| Propagation | Addition of the ethylthiyl radical to 1-hexene. |
| Propagation | Hydrogen abstraction by the resulting hexyl radical from ethanethiol. |
| Termination | Combination of any two radical species. |
This table outlines the fundamental steps in the radical chain mechanism for the formation of 1-(ethylthio)hexane from ethanethiol and 1-hexene.
Transition-metal catalysis provides a versatile platform for the formation of C-S bonds. Palladium-catalyzed cross-coupling reactions, for instance, are a common method for synthesizing aryl thioethers. Although less common for the synthesis of simple alkyl thioethers like 1-(ethylthio)hexane, the fundamental steps of the catalytic cycle, namely oxidative addition, ligand exchange (transmetalation), and reductive elimination, are relevant.
In a hypothetical palladium-catalyzed synthesis of 1-(ethylthio)hexane, the cycle would likely involve the oxidative addition of a hexyl halide to a Pd(0) complex. This would be followed by a ligand exchange step where the halide is replaced by an ethylthiolate group. The final step would be the reductive elimination of 1-(ethylthio)hexane, regenerating the Pd(0) catalyst. The efficiency of this final C-S bond-forming reductive elimination step can be influenced by the nature of the ligands on the metal center and the electronic properties of the coupling partners.
While 1-(ethylthio)hexane itself is an acyclic molecule, the principles of intramolecular cyclization are important in the broader context of thioether chemistry. Intramolecular reactions involving a thioether moiety often proceed via the formation of a cyclic sulfonium (B1226848) ion intermediate. These reactions are typically facilitated by the nucleophilicity of the sulfur atom.
Proton transfer is a fundamental step in many organic reactions, and reactions involving thiols and thioethers are no exception. The acidity of the α-protons to the sulfur atom in a thioether can be exploited in deprotonation-alkylation sequences. In the case of 1-(ethylthio)hexane, treatment with a strong base could lead to the formation of a carbanion at the carbon adjacent to the sulfur, which could then be trapped by an electrophile. The rates and equilibria of such proton transfer processes are crucial in determining the outcome of the reaction.
Carbenes are highly reactive intermediates that can undergo a variety of transformations, including insertion into C-H bonds and addition to double bonds. In the context of thioether synthesis, the reaction of a carbene with a thiol can lead to the formation of a thioether. For example, a carbene generated from a diazo compound could react with ethanethiol to form an intermediate that, upon rearrangement, could yield a thioether. However, specific studies detailing the synthesis of 1-(ethylthio)hexane via carbene intermediates are not prominent in the surveyed literature.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in 1-(ethylthio)hexane can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions are fundamental transformations of thioethers and provide access to compounds with different chemical properties and reactivities. The oxidation state of the sulfur can be controlled by the choice of oxidant and the reaction conditions, particularly the stoichiometry of the oxidizing agent. rsc.org
Selective oxidation to the sulfoxide, ethyl hexyl sulfoxide, is typically achieved using one equivalent of a mild oxidizing agent. Over-oxidation to the sulfone can be a competing reaction, but careful control of temperature and stoichiometry can afford high yields of the sulfoxide. thieme-connect.deacs.org
Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidant or excess reagent, yields the corresponding sulfone, ethyl hexyl sulfone. acs.org Sulfones are generally more stable and less reactive than sulfoxides. A variety of reagents have been developed for these transformations, offering a range of selectivities and functional group tolerances. rsc.org
Table 1: Common Oxidizing Agents for Thioether Oxidation This table is interactive. Users can sort by Reagent, Product, and Typical Conditions.
| Reagent | Predominant Product | Typical Conditions | Selectivity |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or metal (e.g., Mo, W) | Stoichiometry dependent rsc.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | CH₂Cl₂, 0 °C to RT | Stoichiometry dependent |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | MeOH/H₂O, RT | High for sulfone tcichemicals.com |
| Sodium Periodate (NaIO₄) | Sulfoxide | MeOH/H₂O, 0 °C | High for sulfoxide |
| Selectfluor® | Sulfoxide or Sulfone | H₂O, RT | Stoichiometry dependent rsc.org |
| Urea-Hydrogen Peroxide (UHP) | Sulfone | With phthalic anhydride, EtOAc | High for sulfone rsc.org |
Thioether Metathesis Reactions and Their Synthetic Utility
Thioether metathesis is an emerging reaction that involves the cleavage and reorganization of C–S bonds between two thioether molecules, catalyzed by transition metals like palladium or nickel. rsc.orgthieme-connect.de This transformation allows for the synthesis of new, unsymmetrical thioethers from pre-existing symmetrical or unsymmetrical ones. While much of the development has focused on aryl thioethers, the principle can be extended to dialkyl thioethers like 1-(ethylthio)hexane.
The general reaction for a direct C–S/C–S cross-metathesis can be represented as:
R¹–S–R² + R³–S–R⁴ ⇌ R¹–S–R³ + R²–S–R⁴ + R¹–S–R⁴ + R²–S–R³
For 1-(ethylthio)hexane, a hypothetical metathesis reaction with a different thioether, such as dibutyl sulfide (B99878), in the presence of a palladium-N-heterocyclic carbene (NHC) complex or a palladium nanocluster catalyst, could yield a mixture of products including ethyl butyl sulfide and hexyl butyl sulfide. rsc.org
The synthetic utility of this reaction lies in its ability to diversify complex molecules at a late stage without requiring the de novo synthesis of the entire structure. rsc.orgnih.gov It provides a complementary approach to traditional cross-coupling methods for C–S bond formation. The reaction is typically driven to the desired product by controlling reaction conditions or removing a volatile byproduct to shift the equilibrium.
Derivatization and Further Functional Group Transformations of the Thioether Moiety
The thioether group in 1-(ethylthio)hexane can be transformed into other functional groups, enhancing its synthetic utility.
Conversion to Sulfonium Salts: As a nucleophile, the sulfur atom of 1-(ethylthio)hexane can react with alkyl halides (e.g., methyl iodide) to form a trialkylsulfonium salt (e.g., ethyl(hexyl)methylsulfonium iodide). Sulfonium salts are versatile intermediates; the sulfonium group is an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net
Pummerer Rearrangement: Following oxidation of 1-(ethylthio)hexane to its corresponding sulfoxide (ethyl hexyl sulfoxide), the Pummerer rearrangement can be induced, typically with acetic anhydride. This reaction transforms the sulfoxide into an α-acyloxy thioether. wikipedia.org For ethyl hexyl sulfoxide, this would likely occur on the ethyl group's α-carbon, yielding 1-(hexylthio)ethyl acetate (B1210297). This rearrangement is a powerful tool for introducing functionality at the carbon atom adjacent to the sulfur. chemeurope.comchemistry-reaction.com The reaction proceeds through a key thionium (B1214772) ion intermediate which is trapped by the acetate nucleophile. wikipedia.org
Desulfurization: The entire ethylthio group can be removed and replaced with a hydrogen atom in a process known as desulfurization. This can be achieved through various methods, including treatment with Raney nickel or under reductive conditions. chemrxiv.org This transformation is particularly useful when the thioether has been employed as a directing group for a prior reaction (like C-H functionalization) and is no longer needed. This "traceless" application significantly broadens the synthetic utility of thioether-mediated reactions. researchgate.net Furthermore, after oxidation to the sulfone, the resulting ethyl hexyl sulfone can be removed via thermal decomposition, releasing sulfur as SO₂. acs.org
Advanced Spectroscopic and Analytical Characterization for 1 Ethylthio Hexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(ethylthio)hexane, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule is mapped. The spectrum of 1-(ethylthio)hexane is characterized by distinct signals corresponding to the ethyl and hexyl groups attached to the sulfur atom. The protons on carbons adjacent to the electron-withdrawing sulfur atom are deshielded and thus appear at a higher chemical shift (downfield).
The expected signals would include a triplet for the terminal methyl group of the hexyl chain, a triplet for the terminal methyl group of the ethyl chain, and a series of multiplets for the methylene (B1212753) groups. The methylene groups directly bonded to the sulfur (α-carbons) would appear as quartets or triplets at the most downfield positions among the aliphatic protons due to the influence of the sulfur atom.
Table 1: Predicted ¹H NMR Spectral Data for 1-(Ethylthio)hexane
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.5 | Quartet | -S-CH₂ -CH₃ |
| ~2.5 | Triplet | -S-CH₂ -(CH₂)₄-CH₃ |
| ~1.55 | Multiplet | -S-CH₂-CH₂ -(CH₂)₃-CH₃ |
| ~1.3 | Multiplet | -S-(CH₂)₂-(CH₂)₃ -CH₃ |
| ~1.25 | Triplet | -S-CH₂-CH₃ |
| ~0.9 | Triplet | -(CH₂)₅-CH₃ |
Note: Data is based on typical chemical shift values for alkyl sulfides and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the symmetry of the hexane (B92381) chain, 1-(ethylthio)hexane presents a spectrum with eight distinct signals, corresponding to each carbon atom in the molecule. nih.govdocbrown.infolibretexts.org Similar to ¹H NMR, carbons closer to the sulfur atom are deshielded and appear further downfield. libretexts.orgcdnsciencepub.com
The PubChem database indicates the availability of ¹³C NMR spectra for this compound. nih.gov The symmetry of the n-hexane molecule results in three distinct carbon environments, which is a key identifier in its ¹³C NMR spectrum. docbrown.infolibretexts.org
Table 2: Experimental ¹³C NMR Spectral Data for 1-(Ethylthio)hexane
| Chemical Shift (δ) ppm | Assignment |
| 32.1 | C-1 (Hexyl) |
| 31.8 | C-4 (Hexyl) |
| 31.4 | C-2 (Hexyl) |
| 29.3 | C-3 (Hexyl) |
| 26.5 | C-1 (Ethyl) |
| 22.8 | C-5 (Hexyl) |
| 15.1 | C-2 (Ethyl) |
| 14.2 | C-6 (Hexyl) |
Source: Adapted from available spectral data. nih.gov Values may be subject to experimental variations.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. db-thueringen.delibretexts.org
The electron ionization (EI) mass spectrum of 1-(ethylthio)hexane shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (146.30 g/mol ). nih.gov The fragmentation pattern is characteristic of alkyl sulfides and linear alkanes. docbrown.infomsu.edu Common fragmentation pathways include cleavage of the C-S bond and C-C bonds within the alkyl chains. youtube.com
Key fragments observed in the mass spectrum include ions resulting from the loss of alkyl radicals. For instance, cleavage of the ethyl group would lead to a fragment ion, and similarly, scission at various points along the hexyl chain produces a series of characteristic ions. libretexts.orgdocbrown.info
Table 3: Major Ions in the Mass Spectrum of 1-(Ethylthio)hexane
| m/z | Interpretation |
| 146 | Molecular Ion [C₈H₁₈S]⁺ |
| 117 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 87 | [CH₃(CH₂)₅S]⁺ |
| 61 | [C₂H₅S]⁺ |
| 57 | [C₄H₉]⁺ (Butyl fragment) |
| 43 | [C₃H₇]⁺ (Propyl fragment) |
| 29 | [C₂H₅]⁺ (Ethyl fragment) |
Source: Based on typical fragmentation patterns for alkyl sulfides and data from the NIST Chemistry WebBook. nist.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components in complex mixtures. rjpn.orgsums.ac.ir 1-(Ethylthio)hexane can be effectively identified in volatile or semi-volatile mixtures using this technique. nih.govresearchgate.net
The compound is first separated from other components in the mixture based on its boiling point and affinity for the GC column. The retention time is a characteristic property under specific chromatographic conditions. Following separation, the compound enters the mass spectrometer, where its mass spectrum is recorded, confirming its identity. rjpn.org The NIST Mass Spectrometry Data Center provides Kovats retention index values for 1-(ethylthio)hexane, which are crucial for its identification in GC analysis. nih.govnist.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. youtube.comdocbrown.info
The IR spectrum of 1-(ethylthio)hexane is dominated by absorptions corresponding to C-H bond vibrations from the ethyl and hexyl groups. docbrown.info Key features include:
C-H stretching: Strong absorption bands are observed in the 2850-2960 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chains. docbrown.info
C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of CH₂ and CH₃ groups.
C-S stretching: A weaker absorption band, typically found in the 600-800 cm⁻¹ range, is indicative of the carbon-sulfur bond.
The PubChem database confirms the availability of vapor-phase IR spectra for 1-(ethylthio)hexane. nih.gov The absence of significant absorptions in other regions (e.g., for O-H or C=O bonds) confirms the purity of the sample and the absence of these functional groups. libretexts.org
X-ray Diffraction Analysis for Solid-State Structure Determination
As 1-(ethylthio)hexane is a liquid under standard conditions, X-ray diffraction analysis is not applicable for its characterization in its native state. This technique would only be feasible if the compound were crystallized at very low temperatures or if a solid derivative were synthesized and analyzed. A search of available literature and crystallographic databases did not yield any X-ray diffraction data for this compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the separation, identification, and purity assessment of chemical compounds. For Hexane, 1-(ethylthio)-, a volatile and non-polar sulfide (B99878), techniques such as thin-layer chromatography, gas chromatography, and liquid-liquid extraction are routinely employed. These methods exploit the physicochemical properties of the compound to isolate it from reaction mixtures, natural sources, or sample matrices.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective qualitative method for monitoring the progress of chemical reactions and assessing the purity of compounds like 1-(ethylthio)hexane. wvu.eduwpmucdn.com The separation in TLC is based on the principle of adsorption chromatography, where components of a mixture are partitioned between a solid stationary phase and a liquid mobile phase. wpmucdn.com
For a non-polar compound such as 1-(ethylthio)hexane, the stationary phase is typically a polar adsorbent like silica (B1680970) gel (SiO₂) coated on a glass, aluminum, or plastic plate. wpmucdn.comchemistryhall.com The mobile phase, or eluent, is a solvent or a mixture of solvents. wvu.edu The choice of eluent is critical for achieving good separation. libretexts.org Given the non-polar nature of 1-(ethylthio)hexane, a non-polar solvent system is appropriate. A mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio (e.g., 9:1 hexane:ethyl acetate) is a common choice. wvu.edu
The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.orgRf = Distance traveled by the spot / Distance traveled by the solvent front libretexts.org
A less polar compound, like 1-(ethylthio)hexane, will have weaker interactions with the polar silica gel and will be carried further up the plate by the mobile phase, resulting in a higher Rf value. wpmucdn.comkhanacademy.org Conversely, more polar impurities will adhere more strongly to the stationary phase and have lower Rf values. wpmucdn.com By adjusting the polarity of the solvent system, the Rf value can be optimized, with a target range often between 0.3 and 0.7 for effective analysis. ualberta.ca
Visualization of the separated spots on the TLC plate can be achieved through various methods. While not all sulfides are UV-active, if the TLC plate contains a fluorescent indicator, spots can often be seen under UV light (254 nm). acs.org Destructive visualization techniques are also common and effective for sulfur compounds. Staining with a potassium permanganate (B83412) (KMnO₄) solution or a palladium chloride solution can reveal the presence of sulfides as distinct spots on the plate. acs.orgrsc.org
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Mobile Phase Polarity | Expected Rf for 1-(ethylthio)hexane | Expected Rf for Polar Impurity (e.g., alcohol) | Separation Quality |
| 95:5 | Low | High (e.g., 0.8) | Low (e.g., 0.1) | Good |
| 80:20 | Medium | Very High (near solvent front) | Medium (e.g., 0.4) | Poor for target compound |
| 50:50 | High | At solvent front (Rf ≈ 1.0) | High (e.g., 0.7) | No separation |
This interactive table illustrates the expected effect of mobile phase polarity on the TLC separation of a non-polar compound like 1-(ethylthio)hexane from a polar impurity.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and thermally stable compounds, making it ideally suited for the analysis of 1-(ethylthio)hexane. acs.orgazom.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). dtic.mil Components of the sample are separated based on their boiling points and their interactions with the stationary phase coated on the inside of the column. windows.net
For a volatile sulfur compound like 1-(ethylthio)hexane, a high-resolution capillary column is typically used. The choice of stationary phase is crucial; non-polar phases (e.g., those based on polydimethylsiloxane) or semi-polar phases are generally effective. windows.net
Detection can be accomplished using a universal detector such as a Flame Ionization Detector (FID) or, for enhanced sensitivity and selectivity, a sulfur-specific detector. epa.gov Sulfur Chemiluminescence Detectors (SCD) and Pulsed Flame Photometric Detectors (PFPD) are highly selective for sulfur-containing compounds and can detect them at very low concentrations (ppb levels), which is crucial in applications like flavor, fragrance, and fuel analysis. hpst.czresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, providing not only separation and quantification but also definitive identification of the compound based on its mass spectrum. researchgate.netmdpi.com
The retention of a compound in GC is characterized by its retention time, the time it takes for the analyte to pass through the column. dtic.mil For more universal comparison across different systems, the Kovats Retention Index (KI) is used. lotusinstruments.com This index relates the retention time of the analyte to the retention times of n-alkane standards. lotusinstruments.com
| Parameter | Value | Reference Column Type |
| Kovats Retention Index | 1092 | Semi-standard non-polar |
| Kovats Retention Index | 1291.2 | Standard polar |
| Kovats Retention Index | 1286.6 | Standard polar |
| Kovats Retention Index | 1311 | Standard polar |
This table presents experimentally determined Kovats Retention Index values for 1-(ethylthio)hexane on different types of GC columns. nih.gov Data sourced from the NIST Mass Spectrometry Data Center.
Typical GC operating conditions would involve an injector temperature high enough to ensure rapid vaporization (e.g., 250°C), a temperature-programmed oven to separate compounds with different boiling points, and a constant flow of a carrier gas like helium or nitrogen. dtic.milhpst.cz
Liquid-Liquid Extraction Protocols Coupled with Spectroscopic Techniques
Liquid-Liquid Extraction (LLE) is a sample preparation and separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. economysolutions.inelementlabsolutions.com It is a highly effective method for isolating compounds like 1-(ethylthio)hexane from complex aqueous matrices based on their solubility characteristics. youtube.com
The protocol for extracting the non-polar 1-(ethylthio)hexane from an aqueous solution involves selecting an appropriate water-immiscible organic solvent. taylorandfrancis.com The choice of solvent is guided by the principle of "like dissolves like." Therefore, non-polar solvents are ideal for extracting non-polar analytes. chromatographyonline.com Solvents such as n-hexane, diethyl ether, and dichloromethane (B109758) are common choices. economysolutions.in The efficiency of the extraction can be enhanced by performing multiple extractions with fresh portions of the organic solvent and by increasing the solvent-to-sample volume ratio. chromatographyonline.comlibretexts.org
Once the extraction is complete, the organic phase containing the dissolved 1-(ethylthio)hexane is separated from the aqueous phase. The organic solvent can then be carefully removed, typically by evaporation under reduced pressure, to yield the isolated compound.
This LLE protocol is frequently "coupled with spectroscopic techniques." After isolation and purification via LLE, the identity and purity of 1-(ethylthio)hexane can be confirmed using a variety of spectroscopic methods. acs.org High-performance liquid chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) are often used to analyze the extracted material, providing definitive structural information and a quantitative assessment of its purity. acs.org For instance, the extract can be dissolved in a suitable deuterated solvent for ¹H and ¹³C NMR analysis or analyzed by GC-MS to confirm its molecular weight and fragmentation pattern.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | Non-polar |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Slightly polar |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | Polar aprotic |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | Polar aprotic |
| Toluene | C₇H₈ | 111 | 0.867 | Non-polar |
This interactive table provides key properties of common organic solvents used in Liquid-Liquid Extraction protocols. economysolutions.in
Computational and Theoretical Studies on 1 Ethylthio Hexane and Thioether Analogues
Density Functional Theory (DFT) Calculations in Chemical Systems
Density Functional Theory (DFT) stands as a principal method in computational quantum chemistry, prized for its favorable balance of accuracy and computational efficiency in studying the electronic structure of molecules. mdpi.com It is extensively applied to organic systems, including thioethers, to predict a wide array of chemical properties.
DFT calculations are fundamental for determining the optimized geometries, including bond lengths and angles, of thioether molecules. nih.govresearchgate.net These computations also illuminate crucial electronic characteristics like dipole moments and electron density distribution. For thioethers, DFT can detail the electronic environment around the sulfur atom, which governs much of the molecule's behavior. Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), such as chemical potential, molecular hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. nih.gov Studies on analogous sulfur-containing compounds show that DFT accurately models how different substituents affect these electronic properties. researchgate.net
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.6 eV |
| LUMO Energy | +0.5 eV |
| HOMO-LUMO Gap (ΔE) | 9.1 eV |
| Dipole Moment | 1.5 D |
Note: Values are representative and can vary based on the specific DFT functional and basis set used.
DFT is a powerful asset for mapping the potential energy surfaces of chemical reactions, thereby clarifying their mechanisms. mdpi.comstackexchange.com By computing the energies of reactants, transition states, and products, researchers can ascertain activation barriers and preferred reaction pathways. figshare.com For instance, DFT has been employed to investigate the oxidation of thioethers to sulfoxides and sulfones, a reaction of significant industrial and biological importance. researchgate.net These models provide detailed geometries of the transition states and can rationalize how factors like catalysts or solvents influence the reaction's outcome. researchgate.net
A significant strength of DFT is its ability to predict spectroscopic data with high accuracy. nih.govnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO), DFT can calculate nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. nih.govfigshare.comruc.dk Similarly, by calculating vibrational frequencies, it is possible to generate theoretical infrared (IR) spectra. nih.gov These predicted spectra are invaluable for confirming the structure of newly synthesized compounds or for assigning peaks in experimental spectra of complex molecules. For a molecule like 1-(ethylthio)hexane, DFT can predict the chemical shifts for each unique carbon and proton, as well as the characteristic C-S bond vibrations in the IR spectrum. ruc.dk
Molecular Dynamics Simulations for Reactivity and Conformational Stability
Molecular dynamics (MD) simulations offer a lens into the dynamic behavior of molecules over time, capturing conformational changes and interactions with the surrounding environment. nih.gov For a flexible aliphatic chain like in 1-(ethylthio)hexane, MD simulations can explore the vast landscape of possible conformations, identifying the most stable rotamers and the energy barriers between them. mdpi.com This is critical for understanding how molecular shape impacts physical properties and reactivity. MD simulations of thioethers in solution can also reveal how solvent molecules arrange around the solute and affect its conformational preferences and stability. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. imperial.ac.ukwikipedia.org The energy and spatial distribution of these orbitals are key determinants of reaction outcomes. researchgate.netresearchgate.net In a typical thioether like 1-(ethylthio)hexane, the HOMO is predominantly localized on the sulfur atom's lone pair electrons, marking it as the primary site for electrophilic attack. The LUMO is generally a σ* antibonding orbital associated with the C–S bonds. FMO analysis, frequently coupled with DFT calculations, helps explain the regioselectivity of reactions, such as why an electrophile would preferentially attack the sulfur atom. researchgate.netacs.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis translates complex wavefunctions from DFT calculations into a more intuitive, localized picture of chemical bonding that aligns with classical Lewis structures. nih.govwikipedia.orgwisc.edu For 1-(ethylthio)hexane, NBO analysis quantifies the hybridization and polarization of the C–S bonds and describes the nature of the sulfur lone pairs. periodicodimineralogia.it A key insight from NBO analysis is the study of hyperconjugative interactions, such as the donation of electron density from a filled lone pair orbital on sulfur (a donor) into an empty antibonding orbital (an acceptor) of an adjacent C–H or C–C bond. wikipedia.orgresearchgate.net These donor-acceptor interactions stabilize the molecule and can influence its geometry and reactivity. periodicodimineralogia.itresearchgate.net
Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mappinglibretexts.org
Computational studies utilizing Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) mapping provide crucial insights into the charge distribution and reactivity of molecules like 1-(Ethylthio)hexane and its thioether analogues. libretexts.orgmdpi.com These maps illustrate the three-dimensional charge distribution, allowing for the visualization of electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions and sites of chemical reactivity. libretexts.orgmdpi.com
In MEP maps, different colors correspond to varying electrostatic potential values on the molecule's surface. Regions of negative potential, typically colored red, indicate electron-rich areas susceptible to electrophilic attack. mdpi.com Conversely, areas of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. mdpi.com Green or yellow areas represent regions of neutral or near-zero potential. mdpi.com
For thioether analogues, the sulfur atom is a key feature on the MEP map. Due to its two lone pairs of electrons, the sulfur atom generally creates a region of negative electrostatic potential, identifying it as a nucleophilic center. mdpi.com However, computational studies on various organosulfur compounds have revealed the presence of a "σ-hole" on the sulfur atom. mdpi.com A σ-hole is a region of positive electrostatic potential located on the extension of the covalent bonds to the sulfur atom, making it capable of acting as an electrophilic site for certain interactions. mdpi.com
In the case of 1-(Ethylthio)hexane, the MEP map is expected to show a localized region of negative potential (red/yellow) around the sulfur atom, consistent with its lone pairs. This region is the most probable site for interactions with electrophiles. The ethyl and hexyl alkyl chains, being largely non-polar, would be characterized by a neutral potential (green). The electron-donating nature of these alkyl groups would slightly enhance the negative character of the potential around the sulfur atom. The hydrogen atoms bonded to the carbon chains would exhibit small, localized regions of weakly positive potential.
This detailed mapping of electrostatic potential is invaluable for understanding how 1-(Ethylthio)hexane and similar thioethers interact with other molecules, predicting their behavior in complex chemical environments, and guiding the synthesis of new functional materials. mdpi.comchemrxiv.org
| Feature of 1-(Ethylthio)hexane | Expected MEP Color | Electrostatic Potential | Predicted Reactivity |
| Sulfur Atom (Lone Pairs) | Red / Yellow | Negative | Nucleophilic site (attack by electrophiles) |
| Region opposite C-S bonds | Blue (potential σ-hole) | Positive | Electrophilic site (noncovalent interactions) |
| Ethyl and Hexyl Chains | Green | Near-Zero / Neutral | Non-polar interactions |
| Hydrogen Atoms | Light Blue | Weakly Positive | Weak electrophilic sites |
Thermochemical Calculations and Energetics of Thioether Transformationsnist.govnih.gov
Thermochemical calculations are a fundamental computational tool for determining the stability, formation energy, and reaction energetics of chemical compounds. For 1-(Ethylthio)hexane and its analogues, these calculations provide quantitative data on the energy changes associated with their synthesis and subsequent chemical transformations.
While specific experimental thermochemical data for 1-(Ethylthio)hexane is available through specialized databases like the NIST / TRC Web Thermo Tables, computational methods allow for the estimation of key parameters. nist.gov For instance, calculations for the closely related analogue, 1-(Methylthio)hexane, provide valuable reference points for understanding the compound's energetic properties. chemeo.com
| Thermochemical Property | Value (for 1-(Methylthio)hexane) | Unit | Significance |
| Enthalpy of Formation (Gas, ΔfH°gas) | -145.94 | kJ/mol | Energy released or absorbed upon formation from constituent elements in their standard states. chemeo.com |
| Gibbs Free Energy of Formation (ΔfG°) | 41.18 | kJ/mol | Indicates the spontaneity of the formation reaction under standard conditions. chemeo.com |
Computational studies are particularly effective in elucidating the energetics of reactions involving thioethers. Key transformations include their synthesis via nucleophilic substitution and their oxidation to sulfoxides and sulfones.
Energetics of Thioether Synthesis
A common route to forming thioethers is the SN2 reaction between a thiolate and an alkyl halide. masterorganicchemistry.comchemistrysteps.com Density Functional Theory (DFT) calculations can model the energy profile of such reactions. For example, the computed energetics for the conversion of thiols to dithioacetals (a related thioether structure) show the reactions to be thermodynamically favorable. researchgate.net
| Reaction | ΔE (Electronic Energy) | ΔG298 (Gibbs Free Energy) |
| RSH + MeSCH₂Cl → RSCH₂SMe + HCl | Specific values depend on the thiol (RSH) used | Values are typically negative, indicating spontaneity |
Data adapted from computational studies on thiol-to-dithioacetal conversions. researchgate.net
Energetics of Thioether Oxidation
The oxidation of thioethers to sulfoxides and then to sulfones is a fundamental transformation. nih.gov Kinetic analysis, supported by computational modeling, can determine the reaction rates and energy barriers for these processes. Studies on aryl thioethers show that the reaction rates are highly dependent on the electronic properties of the substituents and the nature of the oxidizing agent. nih.govrsc.org For example, the oxidation of various thioethers by hydrogen peroxide has been kinetically characterized, providing second-order rate constants that quantify the reaction's energetic feasibility. nih.gov
| Thioether Reactant | Oxidizing Agent | Second-Order Rate Constant (k₂) | Unit |
| 4-Methoxythiophenol derivative | H₂O₂ | 1.28 ± 0.31 × 10⁻² | M⁻¹s⁻¹ |
| Thiophenol derivative | H₂O₂ | 2.10 ± 0.34 × 10⁻³ | M⁻¹s⁻¹ |
Data from kinetic analysis of thioether oxidation. nih.gov
These computational energetic studies are essential for predicting reaction outcomes, understanding mechanisms, and designing efficient synthetic pathways for compounds like 1-(Ethylthio)hexane. acs.org
Applications in Advanced Chemical and Materials Research
Thioethers as Ligands in Coordination Chemistry and Catalysis
In the realm of coordination chemistry and catalysis, ligands containing "soft" donor atoms like sulfur are crucial for stabilizing metal centers and influencing their catalytic activity. thieme-connect.comresearchgate.net While phosphorus and nitrogen-based ligands have historically been more prevalent, there is a growing appreciation for thioether-containing ligands. thieme-connect.comresearchgate.net The sulfur atom in a thioether, such as that in Hexane (B92381), 1-(ethylthio)-, can act as a neutral, two-electron donor, forming stable coordination complexes with various transition metals.
The properties of thioether ligands are instrumental in catalysis:
σ-Donating Properties : Thioethers are effective σ-donors, which helps in stabilizing metals in lower oxidation states. researchgate.net
Hemilability : The metal-sulfur bond can be relatively labile, allowing the thioether to dissociate from the metal center, create a vacant coordination site for substrate binding, and then re-coordinate. This "hemilabile" character is highly desirable in catalytic cycles. researchgate.net
Steric and Electronic Tuning : By modifying the alkyl groups attached to the sulfur atom (like the ethyl and hexyl groups in our example), the steric bulk and electronic properties of the ligand can be fine-tuned to optimize the performance of a catalyst for a specific reaction.
Thioether-containing ligands, often in combination with other donor atoms (e.g., N,S or P,S-chelators), have found applications in a diverse range of catalytic transformations, including asymmetric allylic substitution, hydrogenation, and cross-coupling reactions. thieme-connect.comresearchgate.net Simple mono-thioethers like Hexane, 1-(ethylthio)- serve as foundational models for understanding the coordination behavior of the thioether moiety, even if more complex, chelating ligands are typically used in practice.
Table 1: Applications of Thioether Ligands in Catalysis
| Catalytic Reaction | Role of Thioether Ligand | Metal Center Examples |
|---|---|---|
| Asymmetric Hydrogenation | Chiral environment, stabilization | Ruthenium, Rhodium |
| Cross-Coupling Reactions | Catalyst stabilization, reactivity modulation | Palladium, Nickel, Copper |
| Allylic Substitution | Electronic tuning, hemilability | Palladium, Iridium |
| Polymerization | Control of polymer architecture | Nickel, Palladium |
Role as Monomers and Components in Polymer Synthesis
Sulfur-containing polymers, particularly those with thioether linkages in their backbone (polythioethers), are a significant class of materials with unique properties. wiley.com These polymers are known for their high refractive indices, excellent thermal and chemical resistance, and affinity for metal surfaces. The incorporation of the thioether group, as found in Hexane, 1-(ethylthio)-, into a polymer chain imparts these desirable characteristics.
While a simple, monofunctional thioether like Hexane, 1-(ethylthio)- would act as a chain terminator rather than a monomer, the fundamental chemistry it represents is central to polythioether synthesis. The synthesis of these polymers often involves:
Thiol-Ene Polymerization : This "click" chemistry reaction involves the radical-mediated addition of a multifunctional thiol to a multifunctional alkene. researchgate.net This process creates polymer chains with repeating thioether units. For instance, the reaction between a dithiol and a diene produces a linear poly(thioether-ester). researchgate.net
Ring-Opening Polymerization (ROP) : Cyclic monomers such as thiiranes (episulfides) or thiolactones can undergo ROP to yield high molecular weight polythioethers or polythioesters. rsc.orgnih.gov
Nucleophilic Substitution : Polythioethers can also be synthesized via the reaction of dithiols with dialkyl halides, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com
The resulting polythioethers and related sulfur-containing polymers are utilized in applications ranging from optical materials and specialty adhesives to solid polymer electrolytes for lithium batteries. wiley.comacs.org
Utility as Intermediates in the Synthesis of Complex Organic Architectures
Thioethers are valuable synthetic intermediates in organic chemistry due to the versatile reactivity of the carbon-sulfur bond. chemrxiv.org They can be readily prepared through methods like the coupling of thiols with alkyl halides. masterorganicchemistry.com Once formed, a simple thioether like Hexane, 1-(ethylthio)- can undergo various transformations, making it a stepping stone to more complex molecular structures.
Key synthetic transformations involving thioethers include:
Oxidation : Thioethers can be selectively oxidized to sulfoxides and then to sulfones. These functional groups have distinct chemical properties and are present in many pharmaceuticals and agrochemicals.
C-S Bond Cleavage : The C(sp³)–S bond, while generally stable, can be cleaved under specific catalytic conditions. For example, methods for the alkyl–aryl exchange of thioethers have been developed, allowing the substitution of the alkyl group (e.g., hexyl) with an aryl group. chemrxiv.org
Neighboring Group Participation : The sulfur atom can influence the reactivity of adjacent carbon atoms. For instance, protons on the carbon alpha to the sulfur are acidic and can be removed by a strong base, generating a nucleophilic carbanion that can react with electrophiles to form new carbon-carbon bonds. wikipedia.org
A practical example of this utility is demonstrated in the synthesis of aminomethoxy derivatives from 1-(ethylthio)heptane-2-ol, a compound structurally similar to a functionalized version of Hexane, 1-(ethylthio)-. azjm.org In this research, the 1-(ethylthio)heptane-2-ol intermediate was reacted with formaldehyde (B43269) and secondary amines (a Mannich condensation) to produce novel compounds with potential antimicrobial properties. azjm.org This illustrates how the simple thioether backbone can be elaborated into more complex and functional molecules.
Development of Functional Materials Incorporating Thioether Moieties
The unique properties of the thioether group are leveraged in the design of advanced functional materials. The sulfur atom's polarizability, its ability to coordinate with metals, and its redox activity are key features exploited in this context.
One prominent area is the development of Metal-Organic Frameworks (MOFs) . MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Incorporating thioether functionalities into the organic linkers of MOFs can impart specific properties. rsc.org The sulfur atoms can serve as additional coordination sites for metal binding, act as catalytic centers, or enhance the material's affinity for specific guest molecules, such as heavy metals. rsc.org
Another significant application is in sulfur-containing polymers for electronics and energy storage. wiley.com The high refractive index of polythioethers makes them suitable for optical applications like lenses and coatings. In the field of battery technology, poly(ether-thioethers) have been investigated as solid polymer electrolytes for lithium-ion batteries, where the thioether linkages can influence ion conductivity. acs.org
Table 2: Functional Materials Based on Thioether Moieties
| Material Type | Role of Thioether Group | Potential Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Metal coordination, catalytic sites | Gas storage, catalysis, sensing |
| High Refractive Index Polymers | High sulfur content contributes to RI | Ophthalmic lenses, optical coatings |
| Solid Polymer Electrolytes | Influences ion transport properties | Lithium batteries, energy storage |
| Self-Assembled Monolayers | Strong interaction with metal surfaces | Nanotechnology, surface modification |
Contributions to Fundamental Understanding of Biological Systems as Chemical Models
Thioether linkages are ubiquitous in biology and play critical roles in the structure and function of biomolecules. The amino acid methionine contains a thioether group, and thioether cross-links are found in various peptides and proteins, contributing to their stability and structure. nih.gov Additionally, cofactors like biotin (B1667282) and S-adenosylmethionine (SAM) rely on the reactivity of sulfur-containing groups. nih.gov
Simple molecules like Hexane, 1-(ethylthio)- serve as valuable chemical models for studying the fundamental properties of these biological thioethers. Research using these model compounds can provide insights into:
Reactivity : Studying the oxidation, alkylation, and coordination chemistry of simple thioethers helps biochemists understand the mechanisms of enzymatic reactions involving methionine or other thioether-containing metabolites. youtube.com
Conformation and Bonding : The geometry of the C-S-C bond in simple thioethers (approximately 99°) provides a baseline for understanding the conformational preferences of more complex biomolecules. wikipedia.org
Spectroscopic Properties : Model compounds are essential for calibrating and interpreting spectroscopic data (e.g., NMR, IR) of proteins and enzymes where thioether groups are buried within a complex structure.
By using straightforward molecules, researchers can isolate the intrinsic properties of the thioether functional group from the complexities of a larger biological system, thereby gaining a deeper understanding of its role in nature. indigoinstruments.com
Environmental Chemistry Research Applications (e.g., model compounds for fate studies)
Understanding the environmental fate and transport of organic chemicals is a critical area of research. Compounds are often studied based on their functional groups to predict their behavior. While specific environmental data on Hexane, 1-(ethylthio)- is scarce, it serves as an excellent model compound for studying the environmental chemistry of alkyl thioethers.
Such studies would focus on several key processes:
Biodegradation : Researchers would investigate the susceptibility of the thioether linkage and the alkyl chains to microbial degradation. Studies on analogous alkyl ethers have shown that the presence of the heteroatom can influence the degradation pathway. epa.govnih.gov The long alkyl (hexyl) chain would also be a factor in its biodegradability.
Atmospheric Fate : Like its parent alkane, n-hexane, 1-(ethylthio)hexane is expected to be volatile. Its fate in the atmosphere would likely be governed by reactions with hydroxyl radicals, and its atmospheric half-life could be estimated and compared to similar volatile organic compounds (VOCs).
Sorption and Transport : The compound's low water solubility and hydrocarbon character suggest it would likely sorb to organic matter in soil and sediment. Model studies would quantify this behavior to predict its mobility in the environment.
By using a representative molecule like Hexane, 1-(ethylthio)-, environmental chemists can develop models that predict the behavior of the broader class of alkyl thioethers, aiding in risk assessment and the management of chemical pollutants.
Emerging Research Directions and Future Perspectives in 1 Ethylthio Hexane Chemistry
Development of Green and Sustainable Thioether Synthesis Protocols
The synthesis of thioethers has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and the generation of significant waste. nih.gov The modern emphasis on sustainability has spurred the development of greener alternatives applicable to the synthesis of 1-(ethylthio)hexane.
A primary focus is the replacement of toxic and volatile organic solvents with more environmentally benign options. mdpi.comnih.gov Research has demonstrated the utility of green solvents like cyclopentyl methyl ether (CPME) in copper-catalyzed C-S coupling reactions. researchgate.net Water is also being explored as a reaction medium, which is advantageous due to its low cost, non-toxicity, and non-flammability. mdpi.comthieme-connect.com
Another key area is the development of transition-metal-free synthesis protocols to avoid the cost and toxicity associated with heavy metals. researchgate.net Strategies include:
Solid Acid Catalysis : Amorphous solid acid catalysts, such as silica (B1680970) alumina (B75360), have been used for the synthesis of thioethers from alcohols and thiols under solvent-free conditions. This method is advantageous as the only byproduct is water, and the catalyst can be reused multiple times. nih.gov
Use of Thiol Surrogates : To circumvent the use of volatile and malodorous thiols, odorless and stable surrogates like potassium xanthates (ROCS2K) and sulfonyl hydrazones are being employed. researchgate.netresearchgate.netmdpi.com These reagents provide a practical and safer route to thioethers.
Dehydrative Thioetherification : The direct coupling of alcohols and thiols, where the hydroxyl group is displaced, is an ideal green reaction as it produces only water as a byproduct. nih.govchemrevlett.com This avoids the pre-functionalization of alcohols into halides, a process that generates salt waste. nih.gov
These approaches align with the principles of green chemistry by improving atom economy, reducing waste, and utilizing safer substances.
| Protocol | Key Features | Advantages | Reference |
|---|---|---|---|
| Solid Acid Catalysis | Use of silica alumina catalysts with alcohols and thiols. | Solvent-free conditions, reusable catalyst, water as the only byproduct. | nih.gov |
| Thiol-Free Reagents | Employing xanthates as thiol surrogates with alkyl/aryl halides. | Avoids use of odorous and air-sensitive thiols, broad substrate scope. | researchgate.netmdpi.com |
| Dehydrative Coupling | Direct reaction of alcohols with thiols catalyzed by agents like ZnCl2 or ZrCl4. | High atom economy, eliminates need for toxic alkyl halides. | chemrevlett.com |
| Green Solvents | Copper-catalyzed coupling in cyclopentyl methyl ether (CPME). | Reduces use of hazardous solvents, allows for catalyst/solvent recovery. | researchgate.net |
Innovations in Catalyst Design for Enhanced Thioether Reactions
Catalysis is at the heart of modern organic synthesis, and the formation of C–S bonds is no exception. A major trend is the shift from expensive precious metal catalysts, such as palladium, to more abundant and economical base metals like copper, nickel, and iron. researchgate.netacsgcipr.org
Innovations in this area include:
Base Metal Catalysis : Copper- and nickel-based catalytic systems are now widely used for C–S cross-coupling reactions. researchgate.netthieme-connect.com Copper catalysts are preferred for their low cost and toxicity, often paired with readily available nitrogen-containing ligands. researchgate.net Nickel catalysts have shown high efficiency for coupling aryl triflates and chlorides with alkyl thiols under mild conditions. researchgate.netacs.org
Photoredox and Electrochemical Catalysis : Light-mediated and electrochemical methods are emerging as powerful and sustainable alternatives. A semiheterogeneous system combining a homogeneous nickel catalyst with a recyclable carbon nitride semiconductor has been developed for light-mediated C–S coupling. acs.org Electrochemical approaches can also drive C–S bond formation, often eliminating the need for chemical oxidants or reductants. researchgate.netchemrxiv.org
Recyclable Catalysts : The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. For instance, polyether amines have been employed as cost-effective and recyclable base catalysts for the aerobic oxidation of thiophenols. mdpi.com Nickel nanoparticles have also been reported as chemoselective catalysts for dehydrative C-S coupling at room temperature. chemrevlett.com
The design of sophisticated ligands remains crucial for improving catalyst performance, enabling reactions under milder conditions, and expanding the scope of compatible functional groups. acsgcipr.org
| Catalyst System | Reaction Type | Key Innovations | Reference |
|---|---|---|---|
| CuI / Ligand | Ullmann-type Coupling | Use of inexpensive copper, operation in green solvents (e.g., CPME). | researchgate.net |
| Nickel / N-Thioimides | Reductive Thiolation | Nonbasic synthesis using novel electrophilic sulfur donors. | acs.org |
| Nickel / Carbon Nitride | Photocatalytic Coupling | Semiheterogeneous system with a recyclable, metal-free semiconductor. | acs.org |
| Polyether Amine | Aerobic Thiophenol Oxidation | Environmentally friendly, recoverable, and cost-effective organocatalyst. | mdpi.com |
Exploration of Novel Reactivity Patterns and Chemical Transformations
Beyond traditional nucleophilic substitution and cross-coupling, researchers are uncovering novel ways to synthesize and modify thioethers, including aliphatic variants like 1-(ethylthio)hexane.
One of the most significant recent developments is the use of thioethers as precursors for radical species. An electroreductive method has been demonstrated where aryl alkyl thioethers serve as precursors for C-centered alkyl radicals, enabling desulfurative C-H and C-C bond formation. chemrxiv.org This approach shows complete selectivity for cleaving the C(sp³)–S bond, a reactivity pattern orthogonal to traditional two-electron pathways catalyzed by transition metals. chemrxiv.org
Other novel transformations include:
Thioether to Ether Conversion : A new method has been reported for the transformation of thioethers into ethers using thallium(III) nitrate (B79036) in various alcohols. rsc.org
Thioether Metathesis : This reaction offers a complementary strategy to cross-coupling for thioether synthesis and can be applied to the late-stage diversification of complex molecules. researchgate.net
Xanthate-Based Protocols : The reaction of xanthates with aryl halides in the presence of a base provides a facile, thiol-free route to aryl-alkyl thioethers. researchgate.netmdpi.com This method is notable for its short reaction times and good yields. researchgate.net
These new reactivity patterns expand the synthetic toolkit available to chemists, enabling the construction of complex molecular architectures from simple thioether building blocks.
Synergistic Integration of Computational and Experimental Methodologies
The partnership between computational chemistry and experimental work has become a powerful engine for discovery in organic synthesis. For thioether chemistry, this synergy is accelerating the development of new catalysts and the understanding of reaction mechanisms.
Density Functional Theory (DFT) calculations are routinely used to:
Elucidate Reaction Mechanisms : Computational studies have been instrumental in understanding the catalytic cycles of metal-catalyzed C–S coupling reactions. For example, kinetic and computational analyses support a Cu(I)/Cu(III) catalytic cycle in certain copper-catalyzed thiolations. thieme-connect.com Similarly, DFT computations have shed light on mechanisms involving single electron transfer steps in nickel-catalyzed reactions. thieme-connect.com
Predict and Explain Reactivity : Theoretical studies can predict the reactivity of different substrates and catalysts, guiding experimental design. In the study of enantioselective C–H activation of thioethers, computational insights helped to understand the origins of enantioinduction. nih.gov
Validate Experimental Results : Computational methods are used to corroborate experimental findings, such as determining the molecular structure and properties of newly synthesized thioether derivatives. mdpi.comresearchgate.net
This integrated approach, where computational predictions guide experimental efforts and experimental results refine theoretical models, leads to a more rational and efficient development of new synthetic methods and a deeper understanding of the underlying chemical principles. nih.govacs.org
Q & A
Q. What are the recommended synthetic routes for 1-(ethylthio)hexane, and how can purity be validated?
A practical synthesis involves nucleophilic substitution between 1-hexanol derivatives (e.g., hexyl bromide) and ethanethiol in the presence of a base (e.g., NaOH). Post-reaction purification via fractional distillation or column chromatography is critical. Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (C₈H₁₈S, 146.29 g/mol) and absence of side products. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by identifying thioether (-S-) and alkyl chain resonances .
Q. How can spectroscopic techniques distinguish 1-(ethylthio)hexane from structural analogs?
Key distinctions include:
- ¹H NMR : A triplet at ~2.5 ppm (S-CH₂-CH₂-) and absence of aromatic/olefinic protons.
- IR Spectroscopy : C-S stretch at 600–700 cm⁻¹.
- MS : Molecular ion peak at m/z 146 and fragment ions corresponding to hexyl (C₆H₁₃⁺) and ethylthio (C₂H₅S⁺) groups. Compare experimental data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. What safety protocols are essential when handling 1-(ethylthio)hexane in laboratory settings?
Use fume hoods to mitigate inhalation risks, as thioethers may release volatile sulfur compounds. Store under inert gas (N₂/Ar) to prevent oxidation. Refer to hexane analogs for occupational exposure limits (e.g., NIOSH REL for n-hexane: 50 ppm). Include emergency procedures for dermal exposure (e.g., soap/water wash) and spills (non-combustible absorbents) .
Advanced Research Questions
Q. How do isomeric effects influence the pyrolysis kinetics of 1-(ethylthio)hexane compared to other hexane derivatives?
Jet-stirred reactor (JSR) experiments at 500–1100 K and 1–10 atm can map pyrolysis pathways. Key metrics include:
- Speciation profiles : Quantify intermediates (e.g., ethylene, H₂S) via GC/MS.
- Kinetic modeling : Develop a detailed mechanism using software like CHEMKIN, validated against laminar burning velocity data. Isomeric differences (e.g., branched vs. linear thioethers) affect bond dissociation energies and radical formation rates .
Q. What computational methods are suitable for predicting the thermophysical properties of 1-(ethylthio)hexane?
Use quantum chemistry tools (e.g., Gaussian, ORCA) to calculate:
Q. How can researchers resolve contradictions in reported reaction rates for sulfur-containing intermediates during combustion?
Cross-validate experimental datasets (e.g., shock tube vs. flame studies) using sensitivity analysis to identify rate-determining steps. For example, discrepancies in H₂S formation may arise from uncertainties in C-S bond rupture kinetics. Collaborative efforts like the PrIMe database provide consensus mechanisms for key reactions .
Methodological Guidance
Q. What strategies optimize reproducibility in synthesizing and characterizing 1-(ethylthio)hexane?
- Synthesis : Document stoichiometry, reaction time/temperature, and catalyst purity (e.g., ≥99% ethanethiol).
- Characterization : Provide raw spectral data (NMR, MS) in supplementary materials, adhering to IUPAC guidelines.
- Data reporting : Use SI units and uncertainty ranges (e.g., GC retention time ±0.1 min) .
Q. How should researchers design experiments to study the environmental impact of 1-(ethylthio)hexane?
Conduct aquatic toxicity assays (e.g., Daphnia magna LC₅₀) per OECD guidelines. Analyze degradation pathways via photolysis (UV-Vis) or biodegradation (microbial cultures). Compare results with structurally similar compounds (e.g., 1-hexylthiohexane) to infer structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
